molecular formula C12H20 B14675165 Cyclohexane, 1,1,4,4-tetramethyl-2,6-bis(methylene)- CAS No. 40482-18-6

Cyclohexane, 1,1,4,4-tetramethyl-2,6-bis(methylene)-

Katalognummer: B14675165
CAS-Nummer: 40482-18-6
Molekulargewicht: 164.29 g/mol
InChI-Schlüssel: CPNXMPZWWCCREI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclohexane, 1,1,4,4-tetramethyl-2,6-bis(methylene)- is a chemical compound with the molecular formula C12H20 It is a derivative of cyclohexane, characterized by the presence of four methyl groups and two methylene groups attached to the cyclohexane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexane, 1,1,4,4-tetramethyl-2,6-bis(methylene)- can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexane derivatives with appropriate alkylating agents under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of Cyclohexane, 1,1,4,4-tetramethyl-2,6-bis(methylene)- may involve large-scale alkylation processes using specialized reactors and catalysts. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is then purified through distillation or recrystallization techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclohexane, 1,1,4,4-tetramethyl-2,6-bis(methylene)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The methylene groups can participate in substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under UV light or heat.

Major Products Formed

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of more saturated cyclohexane derivatives.

    Substitution: Formation of halogenated cyclohexane derivatives.

Wissenschaftliche Forschungsanwendungen

Cyclohexane, 1,1,4,4-tetramethyl-2,6-bis(methylene)- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of Cyclohexane, 1,1,4,4-tetramethyl-2,6-bis(methylene)- involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohexane, 1,1,4,4-tetramethyl-: A similar compound with four methyl groups but without the methylene groups.

    Cyclohexane, 1,2,4,5-tetramethyl-: Another derivative with different methyl group positions.

    Cyclohexane, 1,1,3,5-tetramethyl-: A compound with a different arrangement of methyl groups.

Uniqueness

Cyclohexane, 1,1,4,4-tetramethyl-2,6-bis(methylene)- is unique due to the presence of both methyl and methylene groups, which confer distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications where these properties are advantageous.

Eigenschaften

CAS-Nummer

40482-18-6

Molekularformel

C12H20

Molekulargewicht

164.29 g/mol

IUPAC-Name

1,1,4,4-tetramethyl-2,6-dimethylidenecyclohexane

InChI

InChI=1S/C12H20/c1-9-7-11(3,4)8-10(2)12(9,5)6/h1-2,7-8H2,3-6H3

InChI-Schlüssel

CPNXMPZWWCCREI-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC(=C)C(C(=C)C1)(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.